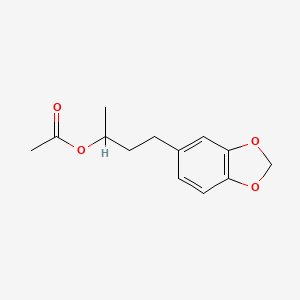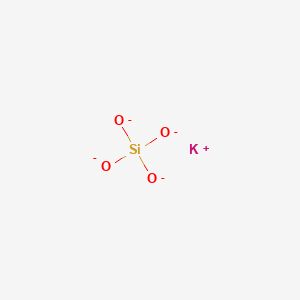![molecular formula C24H22O7Ti B13782807 Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)- CAS No. 68492-76-2](/img/structure/B13782807.png)
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- is a complex organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- typically involves the reaction of titanium tetrachloride with 2-hydroxybenzaldehyde and 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybenzaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes .
Scientific Research Applications
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
Titanium (IV) bis (ammonium lactato)dihydroxide: Another titanium complex with similar coordination chemistry.
Titanium (IV) isopropoxide: A commonly used titanium precursor in materials science.
Titanium (IV) chloride: A basic titanium compound used in various synthetic applications.
Uniqueness
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- is unique due to its specific ligand environment, which imparts distinct chemical reactivity and stability. This makes it particularly useful in catalytic applications and the synthesis of advanced materials .
Properties
CAS No. |
68492-76-2 |
|---|---|
Molecular Formula |
C24H22O7Ti |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-formylphenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H6O2.C3H7O.Ti/c3*8-5-6-3-1-2-4-7(6)9;1-3(2)4;/h3*1-5,9H;3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
IUPIPUHUCYAJSB-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)




![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)


![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
